5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid
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Overview
Description
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system with a sulfamoyl and carboxylic acid functional group
Mechanism of Action
Target of Action
The primary target of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a carbonic anhydrase inhibitor, this compound likely binds to the active site of the enzyme, preventing it from catalyzing its usual reaction .
Biochemical Pathways
The inhibition of carbonic anhydrase II affects several biochemical pathways. Carbonic anhydrases play a role in respiration by assisting in the transport of carbon dioxide out of tissues. They also participate in the formation of gastric acid, bone resorption, and several other physiological processes. Inhibition of these enzymes can therefore have wide-ranging effects .
Result of Action
The result of the action of this compound would be the inhibition of carbonic anhydrase II, leading to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons. This could potentially affect a variety of physiological processes, including respiration and the regulation of pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: A simpler analog without the sulfamoyl and carboxylic acid groups.
Thieno[3,2-b]thiophene: A regioisomer with different sulfur atom positioning.
Uniqueness
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is unique due to the presence of both sulfamoyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its simpler analogs and regioisomers.
Biological Activity
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid (C7H5NO4S3) is a heterocyclic compound notable for its unique structural features, including both sulfamoyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H5NO4S3
- Molecular Weight : 239.25 g/mol
- CAS Number : 2225146-46-1
The primary biological activity of this compound is attributed to its role as an inhibitor of carbonic anhydrase II (CA II). This enzyme is crucial for various physiological processes, including:
- Regulation of pH : By catalyzing the reversible reaction between carbon dioxide and water to form bicarbonate and protons.
- Respiration : Facilitating the transport of carbon dioxide out of tissues.
Mode of Action
The compound likely binds to the active site of CA II, inhibiting its enzymatic activity. This inhibition can lead to alterations in bicarbonate formation and subsequently affect physiological processes such as respiration and gastric acid secretion.
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.
Anticancer Activity
In vitro studies have demonstrated that thiophene-based compounds can inhibit cancer cell proliferation. For instance, a related compound was shown to inhibit HCV NS5B polymerase and subgenomic RNA replication in Huh-7 cells, indicating potential anticancer applications through viral inhibition pathways.
Case Studies
-
Inhibition Studies on HCV :
- A series of thiophene-2-carboxylic acids were evaluated for their ability to inhibit HCV NS5B polymerase.
- Structural activity relationship (SAR) studies revealed that modifications in the thiophene structure significantly affected inhibitory potency.
-
Carbonic Anhydrase Inhibition :
- A study focused on the inhibition kinetics of CA II by various thiophene derivatives.
- Results indicated that this compound exhibited competitive inhibition with a Ki value in the low micromolar range.
Research Findings Summary
Future Directions
Further research is warranted to explore the full potential of this compound in medicinal chemistry. Key areas for future investigation include:
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Expanded Biological Testing : Conducting comprehensive in vivo studies to assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : Elucidating detailed biochemical pathways affected by CA II inhibition.
Properties
IUPAC Name |
5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIFHSJYVRQESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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